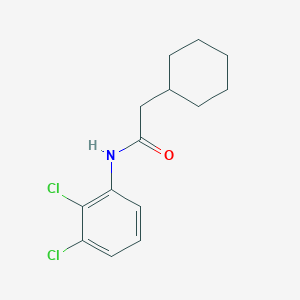
2-cyclohexyl-N-(2,3-dichlorophenyl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-cyclohexyl-N-(2,3-dichlorophenyl)acetamide, also known as Ketamine, is a widely used anesthetic drug in the medical field. Ketamine belongs to the class of dissociative anesthetics, which are used to induce anesthesia and provide pain relief during surgical procedures. In recent years, Ketamine has gained attention for its potential therapeutic uses in treating depression, anxiety, and other psychiatric disorders.
Mécanisme D'action
The exact mechanism of action of 2-cyclohexyl-N-(2,3-dichlorophenyl)acetamide is not fully understood. However, it is believed that 2-cyclohexyl-N-(2,3-dichlorophenyl)acetamide acts on the glutamate system in the brain, which is involved in learning and memory. 2-cyclohexyl-N-(2,3-dichlorophenyl)acetamide blocks the N-methyl-D-aspartate (NMDA) receptor, which is a type of glutamate receptor. This blockade results in increased glutamate release and activation of other glutamate receptors, such as the α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptor. This increased glutamate release and activation of other receptors is thought to lead to the antidepressant effects of 2-cyclohexyl-N-(2,3-dichlorophenyl)acetamide.
Biochemical and Physiological Effects:
2-cyclohexyl-N-(2,3-dichlorophenyl)acetamide has several biochemical and physiological effects on the body. 2-cyclohexyl-N-(2,3-dichlorophenyl)acetamide increases heart rate and blood pressure, which can be beneficial during surgical procedures. 2-cyclohexyl-N-(2,3-dichlorophenyl)acetamide also produces a dissociative state, in which patients may experience a feeling of detachment from their surroundings. This dissociative state can be used to provide pain relief during surgical procedures. In addition, 2-cyclohexyl-N-(2,3-dichlorophenyl)acetamide has been shown to increase neuroplasticity in the brain, which may be responsible for its antidepressant effects.
Avantages Et Limitations Des Expériences En Laboratoire
2-cyclohexyl-N-(2,3-dichlorophenyl)acetamide has several advantages for use in lab experiments. 2-cyclohexyl-N-(2,3-dichlorophenyl)acetamide is a widely used anesthetic drug, which makes it readily available for research purposes. In addition, 2-cyclohexyl-N-(2,3-dichlorophenyl)acetamide has a rapid onset of action and a short duration of action, which makes it useful for studying the effects of anesthesia on the body. However, 2-cyclohexyl-N-(2,3-dichlorophenyl)acetamide also has several limitations for use in lab experiments. 2-cyclohexyl-N-(2,3-dichlorophenyl)acetamide can produce a dissociative state, which may interfere with the results of some experiments. In addition, 2-cyclohexyl-N-(2,3-dichlorophenyl)acetamide has several side effects, such as increased heart rate and blood pressure, which may also interfere with the results of some experiments.
Orientations Futures
There are several future directions for research on 2-cyclohexyl-N-(2,3-dichlorophenyl)acetamide. One area of research is the development of new drugs that target the glutamate system in the brain, which may have similar antidepressant effects as 2-cyclohexyl-N-(2,3-dichlorophenyl)acetamide, but with fewer side effects. Another area of research is the investigation of the long-term effects of 2-cyclohexyl-N-(2,3-dichlorophenyl)acetamide use, particularly in patients with psychiatric disorders. Finally, there is a need for further research into the mechanism of action of 2-cyclohexyl-N-(2,3-dichlorophenyl)acetamide, in order to better understand its effects on the brain and its potential therapeutic uses.
Conclusion:
In conclusion, 2-cyclohexyl-N-(2,3-dichlorophenyl)acetamide is a widely used anesthetic drug that has potential therapeutic uses in treating depression, anxiety, and other psychiatric disorders. 2-cyclohexyl-N-(2,3-dichlorophenyl)acetamide acts on the glutamate system in the brain, which is involved in learning and memory. 2-cyclohexyl-N-(2,3-dichlorophenyl)acetamide has several advantages for use in lab experiments, but also has several limitations. There are several future directions for research on 2-cyclohexyl-N-(2,3-dichlorophenyl)acetamide, including the development of new drugs that target the glutamate system in the brain and the investigation of the long-term effects of 2-cyclohexyl-N-(2,3-dichlorophenyl)acetamide use.
Méthodes De Synthèse
2-cyclohexyl-N-(2,3-dichlorophenyl)acetamide is synthesized through a multi-step process that involves the reaction of cyclohexanone with 2,3-dichlorophenyl-N-methylamine, followed by reduction with sodium borohydride. This process yields a racemic mixture of 2-cyclohexyl-N-(2,3-dichlorophenyl)acetamide, which contains both the S and R enantiomers. The S enantiomer is responsible for the anesthetic effects of 2-cyclohexyl-N-(2,3-dichlorophenyl)acetamide, while the R enantiomer has little to no anesthetic properties.
Applications De Recherche Scientifique
2-cyclohexyl-N-(2,3-dichlorophenyl)acetamide has been extensively studied for its potential therapeutic uses in treating depression, anxiety, and other psychiatric disorders. In recent years, several clinical trials have been conducted to investigate the efficacy of 2-cyclohexyl-N-(2,3-dichlorophenyl)acetamide in treating treatment-resistant depression (TRD). TRD is a condition in which patients do not respond to traditional antidepressant medications. 2-cyclohexyl-N-(2,3-dichlorophenyl)acetamide has been shown to rapidly reduce depressive symptoms in patients with TRD, with effects lasting up to several weeks.
Propriétés
IUPAC Name |
2-cyclohexyl-N-(2,3-dichlorophenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17Cl2NO/c15-11-7-4-8-12(14(11)16)17-13(18)9-10-5-2-1-3-6-10/h4,7-8,10H,1-3,5-6,9H2,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LHZXSFULVZRMMU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)CC(=O)NC2=C(C(=CC=C2)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17Cl2NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-cyclohexyl-N-(2,3-dichlorophenyl)acetamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[1-(2,4-dichlorobenzyl)-1H-pyrazol-4-yl]-2,4,6-trimethylbenzenesulfonamide](/img/structure/B5884953.png)
![2-[(4-chlorophenyl)thio]-N-(2-methyl-2H-tetrazol-5-yl)acetamide](/img/structure/B5884960.png)
![N-[3-(aminocarbonyl)-4,5,6,7,8,9-hexahydrocycloocta[b]thien-2-yl]-2-furamide](/img/structure/B5884961.png)
![methyl 2-chloro-5-{[(4-fluorophenyl)sulfonyl]amino}benzoate](/img/structure/B5884969.png)

![1-{4-[3-mercapto-5-(2-quinolinyl)-4H-1,2,4-triazol-4-yl]phenyl}ethanone](/img/structure/B5884978.png)




![4-[3-(trifluoromethyl)-4,5,6,7-tetrahydro-1H-indazol-1-yl]benzoic acid](/img/structure/B5885001.png)

![N-[2-(acetylamino)phenyl]-2-chlorobenzamide](/img/structure/B5885024.png)
![7-butyl-8,9-dimethyl-2-(4-pyridinyl)-7H-pyrrolo[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine](/img/structure/B5885025.png)